5-Chlorocinnolin-4-ol
Overview
Description
5-Chlorocinnolin-4-ol is a heterocyclic compound with the molecular formula C8H5ClN2O It belongs to the class of cinnolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorocinnolin-4-ol typically involves the reaction of 4-chlorocinnoline with hydroxylating agents. One common method includes the use of sulfuric acid (H2SO4) as a catalyst to facilitate the hydroxylation process . Another approach involves the nitration of 4-chlorocinnoline followed by reduction to yield the desired hydroxylated product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorocinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroxylated or aminated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various quinoline derivatives, hydroxylated cinnolines, and aminated cinnolines .
Scientific Research Applications
5-Chlorocinnolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Chlorocinnolin-4-ol involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA synthesis and repair, leading to cell death. The compound also affects cellular signaling pathways, which can result in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the hydroxyl group at the 4-position.
4-Hydroxyquinoline: Similar but with a hydroxyl group at the 4-position instead of chlorine.
5-Chloroquinoline: Similar but lacks the hydroxyl group at the 4-position.
Uniqueness: 5-Chlorocinnolin-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
5-chloro-1H-cinnolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)7(12)4-10-11-6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYNFJOQGOSTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148105 | |
Record name | 5-Chloro-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-16-0 | |
Record name | 5-Chloro-4-cinnolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC114070 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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